molecular formula C11H11NO2 B11907984 7-Quinolinemethanol, 8-hydroxy-5-methyl- CAS No. 73987-42-5

7-Quinolinemethanol, 8-hydroxy-5-methyl-

Cat. No.: B11907984
CAS No.: 73987-42-5
M. Wt: 189.21 g/mol
InChI Key: GBILEAFKAPCVGN-UHFFFAOYSA-N
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Description

7-Quinolinemethanol, 8-hydroxy-5-methyl- is a compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 8th position and a methyl group at the 5th position on the quinoline ring, along with a methanol group at the 7th position. The molecular formula of this compound is C11H11NO2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Quinolinemethanol, 8-hydroxy-5-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with formaldehyde and a methylating agent under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Quinolinemethanol, 8-hydroxy-5-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Quinolinemethanol, 8-hydroxy-5-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Quinolinemethanol, 8-hydroxy-5-methyl- involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8th position can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Lacks the methanol and methyl groups present in 7-Quinolinemethanol, 8-hydroxy-5-methyl-.

    5,7-Dibromo-8-hydroxyquinoline: Contains bromine atoms at the 5th and 7th positions instead of the methanol and methyl groups.

    8-Hydroxyquinoline-5-sulfonic acid: Contains a sulfonic acid group at the 5th position.

Uniqueness

7-Quinolinemethanol, 8-hydroxy-5-methyl- is unique due to the presence of both a methanol group at the 7th position and a methyl group at the 5th position, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

73987-42-5

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

7-(hydroxymethyl)-5-methylquinolin-8-ol

InChI

InChI=1S/C11H11NO2/c1-7-5-8(6-13)11(14)10-9(7)3-2-4-12-10/h2-5,13-14H,6H2,1H3

InChI Key

GBILEAFKAPCVGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=N2)O)CO

Origin of Product

United States

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